Keto-D-fructose Phthalazin-1-ylhydrazone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

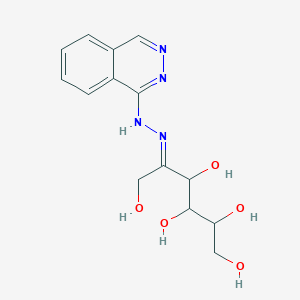

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C14H18N4O5 |

|---|---|

Molekulargewicht |

322.32 g/mol |

IUPAC-Name |

(5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |

InChI |

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+ |

InChI-Schlüssel |

JTXLYEKQSQUJTI-MHWRWJLKSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C=NN=C2N/N=C(\CO)/C(C(C(CO)O)O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Keto-D-fructose Phthalazin-1-ylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-D-fructose Phthalazin-1-ylhydrazone is a specialized biochemical reagent primarily utilized in the field of glycobiology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its principal application as a chemical probe for the modification and analysis of carbohydrates. Due to the limited availability of peer-reviewed biological data, this document focuses on the established chemical principles of hydrazone-based labeling and the general workflows for its use in a research setting.

Introduction

This compound is a derivative of D-fructose and phthalazin-1-ylhydrazine. It belongs to a class of compounds known as hydrazones, which are formed by the reaction of a hydrazine (B178648) with an aldehyde or a ketone. In this case, the ketone group of keto-D-fructose reacts with the hydrazine group of phthalazin-1-ylhydrazine. This compound serves as a tool for the chemical modification of polysaccharides, oligosaccharides, and glycosylated proteins.[1] The phthalazine (B143731) moiety can introduce a stable, UV-active or fluorescent tag, or a reactive handle for further chemical modifications. The fructose (B13574) component provides solubility and can influence interactions with biological systems. While derivatives of phthalazine have been explored for a wide range of pharmacological activities, including anticancer and anti-inflammatory properties, this compound itself is primarily positioned as a research tool in glycobiology and proteomics.[2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental protocols.

| Property | Value | Reference |

| CAS Number | 1082040-10-5 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₄O₅ | [2] |

| Molecular Weight | 322.32 g/mol | [2] |

| Appearance | Not specified in literature; likely a solid | |

| Solubility | Not specified in literature; expected to have some aqueous solubility due to the fructose moiety | |

| Storage | Not specified in literature; typically, such compounds are stored in a cool, dry, and dark place. |

Synthesis

The synthesis of this compound involves a condensation reaction between keto-D-fructose and phthalazin-1-ylhydrazine. This reaction is a standard method for the formation of hydrazones from ketones and hydrazines.

Caption: Synthesis of this compound.

Experimental Protocol: General Synthesis of Hydrazones

While a specific protocol for this compound is not available in the public domain, a general procedure for hydrazone formation from a ketone and a hydrazine is as follows:

-

Dissolution: Dissolve equimolar amounts of the ketone (Keto-D-fructose) and the hydrazine (Phthalazin-1-ylhydrazine) in a suitable solvent, such as ethanol (B145695) or a buffered aqueous solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion of the reaction, the product can be isolated by precipitation, filtration, or extraction. Further purification can be achieved by recrystallization or column chromatography to obtain the pure hydrazone.

-

Characterization: The structure of the synthesized compound is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Applications in Glycobiology and Proteomics

The primary application of this compound is in the labeling and modification of carbohydrates and glycoconjugates. This is based on the reactivity of the hydrazone linkage, which can be formed with aldehydes or ketones present on the carbohydrate molecules.

Mechanism of Carbohydrate Labeling

Many carbohydrates, particularly reducing sugars, exist in equilibrium between a cyclic hemiacetal form and an open-chain form which contains a free aldehyde or ketone group. This carbonyl group can react with the hydrazine moiety of a labeling reagent to form a stable hydrazone bond. For glycoproteins, the glycan portion can be chemically or enzymatically modified to introduce a reactive carbonyl group for labeling.

Caption: Carbohydrate labeling with this compound.

Experimental Workflow for Glycoprotein (B1211001) Labeling

The following is a generalized workflow for the labeling of glycoproteins using a hydrazone-based chemical probe.

Caption: Workflow for glycoprotein labeling.

Potential Downstream Analyses

Once a glycoconjugate is labeled with this compound, a variety of analytical techniques can be employed to study its structure and function:

-

Mass Spectrometry (MS): The labeled glycans can be analyzed by MS to determine their mass and fragmentation patterns, aiding in structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): The phthalazine group can serve as a chromophore for UV detection in HPLC, allowing for the separation and quantification of labeled glycans.

-

Fluorescence Microscopy: If the phthalazine moiety is fluorescent or can be further modified with a fluorescent tag, it can be used for imaging the localization of glycoconjugates in cells and tissues.

-

Affinity Purification: The fructose part of the molecule could potentially be used as a ligand for affinity purification of glycan-binding proteins.

Signaling Pathways and Biological Activity

Currently, there is no publicly available peer-reviewed literature that describes a specific signaling pathway modulated by this compound or details its biological activity beyond its role as a chemical probe. The biological activities reported for other phthalazine derivatives, such as anticancer and anti-inflammatory effects, have not been documented for this specific glycoconjugate.[3] Therefore, its primary role remains in the realm of analytical and chemical glycobiology.

Conclusion

This compound is a valuable tool for researchers in glycobiology and related fields. Its utility lies in its ability to selectively label and modify carbohydrates, enabling their detection and analysis. While the full extent of its biological properties is not yet characterized in the scientific literature, its application as a chemical probe provides a powerful method for investigating the complex world of glycans. Further research is needed to explore any potential pharmacological activities of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and is based on currently available data from chemical suppliers and general principles of organic chemistry and glycobiology. The absence of extensive peer-reviewed studies on this specific compound should be noted, and any experimental use should be preceded by a thorough literature search and appropriate safety precautions.

References

An In-depth Technical Guide to Keto-D-fructose Phthalazin-1-ylhydrazone: Structure, Properties, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-D-fructose Phthalazin-1-ylhydrazone is a unique hybrid molecule that combines the structural features of a ketose sugar (D-fructose) with a nitrogen-containing heterocyclic aromatic compound (phthalazine). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities, drawing upon analogous data from the broader classes of sugar hydrazones and phthalazine (B143731) derivatives. The document outlines generalized experimental protocols for its synthesis and biological evaluation and presents hypothetical signaling pathways and experimental workflows to guide further research and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a D-fructose moiety linked to a phthalazin-1-yl group via a hydrazone bridge. The presence of multiple hydroxyl groups from the fructose (B13574) backbone imparts hydrophilicity, while the phthalazine ring introduces aromaticity and potential for π-π stacking interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1082040-10-5 | Supplier Data |

| Molecular Formula | C₁₄H₁₈N₄O₅ | Supplier Data |

| Molecular Weight | 322.32 g/mol | Supplier Data |

| Appearance | White to off-white solid (predicted) | Inferred |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers at physiological pH (predicted) | Inferred from structure |

| Melting Point | >200 °C (decomposition, predicted) | Inferred from related compounds |

| LogP (octanol/water) | -1.5 to 0.5 (predicted) | Inferred from structure |

Synthesis and Characterization

The synthesis of this compound can be achieved through a condensation reaction between D-fructose and 1-hydrazinophthalazine. This reaction is a standard method for the formation of hydrazones from a carbonyl compound (the keto group of fructose) and a hydrazine (B178648) derivative.

General Experimental Protocol for Synthesis

-

Dissolution: Dissolve equimolar amounts of D-fructose and 1-hydrazinophthalazine in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture to facilitate the condensation.

-

Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum. Further purification can be achieved by recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis and Characterization

An In-Depth Technical Guide to the Synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone, a molecule of interest in glycobiology and potential drug development. This document details the synthetic protocol, presents relevant data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

This compound (C₁₄H₁₈N₄O₅, Molar Mass: 322.32 g/mol , CAS: 1082040-10-5) is a carbohydrate derivative that holds promise in various biomedical research areas.[1] Hydrazones, a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, are known for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The synthesis of sugar hydrazones, in particular, is a field of growing interest as it combines the biological relevance of sugars with the versatile pharmacological profile of the hydrazone moiety. This guide outlines a plausible and generalized synthetic route for this compound, based on established chemical principles for hydrazone formation.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between D-fructose and 1-hydrazinophthalazine. The carbonyl group of the keto-sugar (D-fructose) reacts with the terminal nitrogen of the hydrazine (B178648) to form a hydrazone, with the elimination of a water molecule.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on common methods for the synthesis of sugar hydrazones. Researchers should optimize the conditions for their specific laboratory settings.

Materials:

-

D-Fructose

-

1-Hydrazinophthalazine

-

Ethanol (B145695) (or other suitable solvent like methanol (B129727) or acetic acid)

-

Glacial Acetic Acid (optional, as a catalyst)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-fructose (1 equivalent) in a minimal amount of warm ethanol. In a separate container, dissolve 1-hydrazinophthalazine (1 equivalent) in ethanol.

-

Reaction Mixture: Slowly add the 1-hydrazinophthalazine solution to the D-fructose solution with continuous stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the crude product by filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the key parameters for the synthesis. Note that the yield is an estimated value based on similar reactions and should be experimentally determined.

| Parameter | Value |

| Reactants | D-Fructose, 1-Hydrazinophthalazine |

| Solvent | Ethanol |

| Catalyst | Acetic Acid (catalytic amount) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Theoretical Yield | To be determined experimentally |

| Appearance | Crystalline solid |

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

Hydrazone derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The incorporation of a sugar moiety can enhance the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes. Sugar hydrazones have been investigated for their potential as antimicrobial, antifungal, and anticancer agents.[2][3][4][5][6] The phthalazine (B143731) core is also a known pharmacophore present in several bioactive molecules. Therefore, this compound represents a promising scaffold for the development of new therapeutic agents. Further research is warranted to explore its specific biological activities and potential signaling pathway interactions.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The provided experimental protocol, while generalized, offers a solid starting point for researchers. The structured data and workflow diagrams are intended to facilitate the practical execution of this synthesis. The potential applications of this compound in drug development highlight the importance of further investigation into its biological properties.

References

- 1. This compound | 1082040-10-5 | MK07237 [biosynth.com]

- 2. Sugarhydrazones of 2-hydrazinoquinolines and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 6. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on Keto-D-fructose Phthalazin-1-ylhydrazone: Current Understanding of its Role in Scientific Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Keto-D-fructose Phthalazin-1-ylhydrazone. Following a comprehensive review of available scientific literature, it is evident that this compound is primarily characterized and utilized as a specialized biochemical reagent within the field of glycobiology.

At present, there is a notable absence of published research detailing a pharmacological mechanism of action for this compound in a physiological context. The scientific data available does not describe its interaction with specific molecular targets, modulation of signaling pathways, or any quantifiable efficacy in biological systems that would be pertinent to drug development professionals.

Chemical Identity and Primary Application

This compound is recognized for its utility in the chemical modification of carbohydrates.[1][2] Its established applications are in the domain of synthetic chemistry and glycobiology, where it serves as a tool for the derivatization of polysaccharides, oligosaccharides, and glycosylated proteins.[2] There is also mention of its use in specific synthetic reactions, such as fluorination.[2]

Broader Context of Related Chemical Structures

While this compound itself lacks a defined pharmacological profile, the broader chemical classes to which it belongs—phthalazinyl hydrazones and sugar hydrazones—are known to encompass a wide spectrum of biological activities.[3][4][5][6][7][8] It is important to emphasize that these general activities cannot be directly attributed to this compound without specific experimental evidence.

Limitations in Fulfilling Core Request

Due to the scarcity of specific data on the biological actions of this compound, this guide cannot provide the following core requirements as requested:

-

Mechanism of Action: No defined mechanism of action has been elucidated in the existing scientific literature.

-

Signaling Pathways: There is no information on any signaling pathways modulated by this compound.

-

Quantitative Data: Efficacy data, such as IC50 or EC50 values, are not available.

-

Experimental Protocols: Detailed experimental protocols for investigating its mechanism of action do not exist, as the mechanism itself is unknown.

-

Visualizations: Consequently, diagrams of signaling pathways or experimental workflows cannot be generated.

This compound is currently established as a chemical tool for glycobiology research. There is no substantive evidence at this time to support a role for this compound as a bioactive agent with a discernible mechanism of action. For researchers, scientists, and drug development professionals, this highlights a significant gap in the understanding of this specific molecule's biological potential. Future research would be required to explore any potential pharmacological effects and to elucidate any underlying mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1082040-10-5 | MK07237 [biosynth.com]

- 3. omicsonline.org [omicsonline.org]

- 4. scispace.com [scispace.com]

- 5. Biological Activities of Hydrazone Derivatives in the New Millennium | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Phthalazin-1-ylhydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The phthalazine (B143731) scaffold, a bicyclic aromatic N-heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] Among these, the phthalazin-1(2H)-one core has emerged as a particularly "privileged" structure, leading to the development of numerous biologically active compounds.[2][3] This technical guide delves into the discovery and rich history of a specific, highly versatile subclass: the phthalazin-1-ylhydrazone derivatives. These compounds, characterized by the =N-NH-C= functional group, have garnered significant attention for their therapeutic potential, particularly in oncology.

From Vasodilators to Kinase Inhibitors: A Historical Perspective

The journey of phthalazine derivatives in medicine began prominently in the 1950s with the development of Hydralazine (1-hydrazinophthalazine), one of the earliest antihypertensive agents, which functions as a direct vasodilator.[4] While not a hydrazone itself, the clinical success of this hydrazine-containing phthalazine sparked considerable interest in synthesizing and evaluating related structures. This exploration paved the way for the emergence of phthalazinone derivatives, which were found to possess a wide array of biological properties, including anticonvulsant, anti-inflammatory, cardiotonic, and anticancer effects.[1][2][5]

The logical progression was to utilize the reactive hydrazide moiety of phthalazinone precursors to synthesize hydrazone derivatives. This synthetic strategy proved fruitful, leading to a new generation of compounds with potent and diverse biological activities. The hydrazone linkage offered a flexible point for chemical modification, allowing chemists to systematically alter the molecule's steric and electronic properties to optimize its interaction with various biological targets.

Synthetic Strategies and Experimental Protocols

The synthesis of phthalazin-1-ylhydrazone derivatives is typically a straightforward and efficient process, primarily relying on the condensation of a phthalazin-1-yl hydrazide intermediate with a suitable aldehyde or ketone.

General Synthesis Workflow

The overall process can be visualized as a multi-step sequence starting from readily available materials.

Caption: General workflow for synthesizing phthalazin-1-ylhydrazone derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Intermediate) [6]

-

N-Alkylation: A mixture of 4-benzyl-2H-phthalazin-1-one (1 mmol), ethyl chloroacetate (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in a 1:1 mixture of Acetone/DMF is refluxed for 20 hours.[6] After cooling, the mixture is poured into ice water, and the resulting solid precipitate (ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate) is filtered, washed with water, and dried.[6]

-

Hydrazinolysis: The synthesized ester (1 mmol) is dissolved in ethanol, and hydrazine hydrate (1.5 mmol) is added. The mixture is refluxed for 6 hours.[6] Upon cooling, the formed solid is filtered, washed with cold ethanol, and recrystallized to yield the pure acetohydrazide intermediate.[6]

Protocol 2: General Synthesis of Phthalazin-1-ylhydrazone Derivatives [7]

-

The intermediate hydrazide (e.g., 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide) (1 mmol) is dissolved in a suitable solvent such as ethanol or pyridine.

-

The appropriate aldehyde or ketone (1.1 mmol) is added to the solution.

-

A catalytic amount of glacial acetic acid may be added.

-

The reaction mixture is refluxed for a period ranging from 4 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled, and the precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and purified by recrystallization.

Therapeutic Applications and Key Derivatives

Phthalazin-1-ylhydrazone derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.

Anticancer Activity: Targeting Kinase Signaling

A primary focus of research has been the development of these derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), key players in tumor angiogenesis and proliferation.[8][9]

Caption: Inhibition of VEGFR/EGFR signaling by phthalazin-1-ylhydrazone derivatives.

Many synthesized derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanism often involves the inhibition of kinase enzymes, leading to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[6][7]

Quantitative Data on Biological Activity

The following tables summarize the potent in vitro activity of selected phthalazin-1-ylhydrazone derivatives against cancer cell lines and kinase enzymes.

Table 1: Cytotoxicity of Phthalazin-1-ylhydrazone Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | Target/Class | IC₅₀ (µM) | Reference |

| 12b | HCT-116 (Colon) | VEGFR2 Inhibitor | 0.32 | [7] |

| 13c | HCT-116 (Colon) | VEGFR2 Inhibitor | 0.64 | [7] |

| 12d | MDA-MB-231 (Breast) | EGFR Inhibitor | 0.57 | [6] |

| 11d | MDA-MB-231 (Breast) | EGFR Inhibitor | 0.92 | [6] |

| 12c | MCF-7 (Breast) | EGFR Inhibitor | 1.4 | [6] |

| Sorafenib | HCT-116 (Colon) | Reference Drug | 2.93 | [7] |

| Erlotinib | MDA-MB-231 (Breast) | Reference Drug | 1.0 | [6] |

Table 2: Kinase Inhibitory Activity of Phthalazin-1-ylhydrazone Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 12b | VEGFR2 | 17.8 | [7] |

| 9c | VEGFR2 | 21.8 | [7] |

| 13c | VEGFR2 | 19.8 | [7] |

| 12d | EGFR | 21.4 | [6] |

| 12c | EGFR | 65.4 | [6] |

| 11d | EGFR | 79.6 | [6] |

| Sorafenib | VEGFR2 | 32.1 | [7] |

| Erlotinib | EGFR | 80 | [6] |

Other Therapeutic Avenues

Beyond oncology, the phthalazine core is associated with a multitude of other biological activities.[1][2] Derivatives have been reported to possess anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties, suggesting that the phthalazin-1-ylhydrazone scaffold could be a versatile template for developing drugs for a wide range of diseases.[1][2][5]

Conclusion and Future Directions

The history of phthalazin-1-ylhydrazone derivatives is a testament to the power of scaffold-based drug design, evolving from the early discovery of simple phthalazine vasodilators to highly potent and specific enzyme inhibitors. The synthetic accessibility of these compounds, coupled with their proven ability to interact with key biological targets like protein kinases, ensures their continued relevance in drug discovery.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel substitutions on the hydrazone moiety to target other enzyme families, and leveraging computational modeling to design next-generation derivatives with enhanced selectivity and reduced off-target effects. The phthalazin-1-ylhydrazone scaffold remains a rich and promising area for the development of new therapeutics to address unmet medical needs.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

In-depth Technical Guide: Keto-D-fructose Phthalazin-1-ylhydrazone in Glycobiology Research

Notice to the Reader: Despite a comprehensive search for scientific literature and technical data, there is a significant lack of publicly available information regarding the specific applications, experimental protocols, and quantitative data for Keto-D-fructose Phthalazin-1-ylhydrazone in glycobiology research. The following guide is based on the limited information available, primarily from chemical suppliers, and provides a foundational understanding of the compound.

Introduction to this compound

This compound is a biochemical reagent categorized for use in glycobiology.[1] Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature.

Chemical Properties:

| Property | Value |

| CAS Number | 1082040-10-5 |

| Molecular Formula | C₁₄H₁₈N₄O₅ |

| Molecular Weight | 322.32 g/mol |

Potential Applications in Glycobiology

Based on information from chemical suppliers, this compound is suggested for the following applications:

-

Modification of Polysaccharides, Oligosaccharides, and Carbohydrates: The compound is described as a tool for the chemical modification of complex sugars.

-

Synthesis of Complex Carbohydrates: It may serve as a starting material or an intermediate in the multi-step synthesis of complex carbohydrate structures.

-

"Click" Modification: The term "Click modification" suggests that this molecule could be a participant in click chemistry reactions, which are bio-orthogonal reactions used to join substrates of choice with specific biomolecules. However, no specific examples or protocols are available in the public domain.

-

Fluorination Reactions: Its potential use in fluorination suggests it might be used to introduce fluorine atoms into carbohydrate structures, a common strategy in drug development to enhance metabolic stability and binding affinity.

Experimental Protocols

A thorough search of scientific databases and literature has not yielded any specific experimental protocols for the use of this compound. For researchers interested in utilizing this compound, the following general workflow for carbohydrate modification would need to be adapted and optimized.

General Workflow for Carbohydrate Modification:

Caption: A generalized experimental workflow for carbohydrate modification.

Signaling Pathways

No information is available in the public domain that links this compound to any specific signaling pathways. Its role, if any, in cellular signaling would be dependent on the nature of the carbohydrate it is used to modify and the biological system under investigation.

Hypothetical Role in Glycan-Mediated Signaling:

If used to modify cell-surface glycans, this compound could indirectly influence signaling pathways involved in:

-

Cell Adhesion: By altering the structure of cell-surface carbohydrates, it could modulate the binding of adhesion molecules like selectins and integrins.

-

Receptor Activation: Modification of glycans on receptor proteins could affect ligand binding and subsequent downstream signaling.

-

Pathogen Recognition: Cell-surface glycans are often recognized by pathogens. Altering these structures could impact pathogen binding and entry into the cell.

The logical relationship for investigating such a role is depicted below.

Caption: Logical flow from glycan modification to cellular response.

Quantitative Data

No quantitative data, such as reaction kinetics, binding affinities, or efficacy in biological systems, is currently available in published literature for this compound.

Conclusion

This compound is a commercially available compound with potential applications in glycobiology, particularly in the chemical modification and synthesis of carbohydrates. However, the lack of published research utilizing this compound means that its specific uses, experimental protocols, and efficacy remain to be documented. Researchers in glycobiology and drug development are encouraged to explore the potential of this molecule and to publish their findings to contribute to the collective knowledge of the scientific community.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Overview of Keto-D-fructose Phthalazin-1-ylhydrazone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis) or a detailed synthetic protocol for Keto-D-fructose Phthalazin-1-ylhydrazone. The information presented herein is based on general chemical principles and data from closely related compounds. This guide is intended to provide a foundational understanding and a framework for the experimental investigation of the title compound.

Introduction

This compound is a carbohydrate derivative that incorporates the D-fructose moiety and a phthalazin-1-ylhydrazone functional group. Hydrazones derived from sugars are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities, which can include antimicrobial, anticonvulsant, and anticancer properties. The phthalazine (B143731) core is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological effects. The conjugation of this heterocycle with a sugar unit is a common strategy to enhance bioavailability, modulate activity, and target specific biological pathways.

This technical guide provides a putative overview of the spectroscopic characteristics and a general experimental protocol for the synthesis of this compound.

Chemical Structure and Properties

| Property | Value | Source |

| IUPAC Name | (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one 1-(phthalazin-1-yl)hydrazone | N/A |

| CAS Number | 1082040-10-5 | [1][2] |

| Molecular Formula | C₁₄H₁₈N₄O₅ | [1][2] |

| Molecular Weight | 322.32 g/mol | [1][2] |

| Physical Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol (B129727). | N/A |

Postulated Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | s | 1H | N-H (hydrazone) |

| ~ 8.0 - 8.5 | m | 4H | Ar-H (phthalazine ring) |

| ~ 4.0 - 5.0 | m | 5H | CH and CH ₂ of fructose (B13574) backbone |

| ~ 3.0 - 4.0 | m | 5H | OH of fructose backbone |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C =N (hydrazone) |

| ~ 120 - 140 | Ar-C (phthalazine ring) |

| ~ 60 - 80 | C -O (fructose backbone) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Broad | O-H stretching (hydroxyl groups) |

| 3100 - 3300 | Medium | N-H stretching (hydrazone) |

| 2850 - 3000 | Medium | C-H stretching (aliphatic and aromatic) |

| ~ 1620 | Strong | C=N stretching (hydrazone) |

| ~ 1580 | Medium | C=C stretching (aromatic ring) |

| 1000 - 1200 | Strong | C-O stretching (hydroxyl groups) |

Mass Spectrometry (MS)

| Ion | m/z (calculated) |

| [M+H]⁺ | 323.1350 |

| [M+Na]⁺ | 345.1169 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent | Assignment |

| ~ 280 - 350 | Methanol or Ethanol | π → π* and n → π* transitions of the hydrazone and phthalazine chromophores. |

Experimental Protocols

The following section details a general methodology for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the typical acid-catalyzed condensation reaction between a ketone (D-fructose) and a hydrazine (B178648) (1-hydrazinophthalazine).

Materials:

-

D-Fructose

-

1-Hydrazinophthalazine hydrochloride

-

Glacial Acetic Acid

-

Methanol (or Ethanol)

-

Distilled water

Procedure:

-

Dissolve D-fructose (1.0 eq) in a minimal amount of methanol in a round-bottom flask.

-

In a separate flask, dissolve 1-hydrazinophthalazine hydrochloride (1.0 eq) in methanol.

-

Add the 1-hydrazinophthalazine solution to the D-fructose solution with stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting precipitate can be collected by filtration, washed with cold methanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Analysis: Record ¹H and ¹³C NMR spectra.

IR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or use an ATR-FTIR spectrometer.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol).

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Analysis: Obtain the high-resolution mass spectrum to confirm the molecular weight.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Analysis: Scan the absorbance from 200 to 800 nm.

Potential Signaling Pathways and Biological Activities

While no specific biological data for this compound has been reported, compounds with similar structural motifs have been investigated for various therapeutic applications. The phthalazine moiety is a known pharmacophore in drugs targeting signaling pathways involved in cancer and inflammation. For instance, some phthalazine derivatives are known to inhibit kinases or other enzymes. The fructose moiety may influence the compound's solubility, cell permeability, and interaction with glucose transporters, potentially leading to targeted delivery or specific biological effects.

Caption: Postulated mechanism of action for the title compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the spectroscopic properties and a general synthetic strategy for this compound. The provided data and protocols are intended to serve as a starting point for researchers and scientists interested in the synthesis and characterization of this and related sugar hydrazone derivatives. Experimental validation of the presented information is essential for its use in further research and development.

References

Keto-D-fructose Phthalazin-1-ylhydrazone: A Technical Guide for Glycobiology and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Keto-D-fructose Phthalazin-1-ylhydrazone, a specialized chemical probe at the intersection of carbohydrate chemistry and pharmaceutical sciences. While direct literature on this specific molecule is limited, its structural components—a keto-D-fructose moiety and a phthalazin-1-ylhydrazone core—point to significant applications in glycobiology as a tool for labeling and identifying glycoproteins, and potential relevance in drug discovery based on the established pharmacological activities of the phthalazinone scaffold. This document synthesizes information from related compounds and established methodologies to provide a detailed framework for its synthesis, application, and data analysis.

Introduction: The Chemical and Biological Context

This compound belongs to a class of compounds known as hydrazones, which are formed by the reaction of a hydrazine (B178648) with a ketone or aldehyde. In this case, the molecule combines the biological relevance of fructose, a key monosaccharide, with the phthalazinone heterocyclic system. The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.

The primary utility of this compound, as suggested by its structure and the applications of similar molecules, lies in its function as a chemical reporter for studying glycans. The hydrazone functional group is particularly useful for covalently labeling carbohydrates, which can be selectively oxidized to introduce aldehyde or ketone moieties. This allows for the attachment of the phthalazinone tag to glycoproteins, enabling their detection, enrichment, and analysis.

Synthesis of this compound

General Experimental Protocol for Synthesis

Materials:

-

1-Hydrazinophthalazine

-

D-Fructose

-

Glacial Acetic Acid (catalyst)

-

Ethanol (solvent)

-

Dichloromethane (B109758) (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and Hexanes (eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve D-fructose (1 equivalent) in ethanol.

-

Addition of Hydrazine: To this solution, add 1-hydrazinophthalazine (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application in Glycoprotein (B1211001) Labeling

The primary application of this compound is as a chemical probe for the covalent labeling of glycoproteins. This process typically involves two key steps: the oxidation of the glycan moieties on the protein to generate aldehydes, followed by the reaction of these aldehydes with the hydrazone probe.

Detailed Experimental Protocol for Glycoprotein Labeling

This protocol is a representative method for labeling glycoproteins using a hydrazide/hydrazone probe and may require optimization for specific applications.

Materials:

-

Purified glycoprotein (e.g., IgG, Fetuin)

-

Sodium meta-periodate (NaIO₄)

-

This compound

-

Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

-

Quenching Solution: 1 M Glycerol or Ethylene Glycol

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

Procedure:

-

Oxidation of Glycoprotein:

-

Dissolve the glycoprotein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a fresh solution of 20 mM Sodium meta-periodate in the Labeling Buffer.

-

Add the periodate (B1199274) solution to the glycoprotein solution to a final concentration of 1-2 mM.

-

Incubate the reaction in the dark at 4°C for 30 minutes.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 10 minutes at 4°C.

-

-

Coupling with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the Labeling Buffer).

-

Add the hydrazone solution to the oxidized glycoprotein solution to achieve a 10- to 50-fold molar excess of the probe over the protein.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification of Labeled Glycoprotein:

-

Remove the excess, unreacted probe by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS, pH 7.4.

-

Collect the fractions containing the labeled protein. The presence of the phthalazinone moiety can be monitored by UV-Vis spectrophotometry.

-

Confirm the successful labeling by SDS-PAGE analysis, looking for a shift in the molecular weight or by using an antibody that recognizes the phthalazinone tag, if available.

-

Quantitative Analysis of Glycoproteins

For comparative studies, such as analyzing changes in glycosylation between healthy and diseased states, quantitative methods are essential. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be integrated with the hydrazone-based labeling and enrichment workflow for mass spectrometry-based quantification.

Workflow for Quantitative Glycoproteomics

A general workflow for quantitative glycoproteomics using a hydrazone probe is depicted below. This involves labeling two different cell populations (e.g., control and treated) with "light" and "heavy" isotopic forms of an amino acid (SILAC), followed by glycoprotein enrichment and mass spectrometry analysis.

Caption: Workflow for quantitative glycoproteomics using SILAC and hydrazone-based enrichment.

Data Presentation

Quantitative data from such experiments are typically presented in tables that list the identified glycoproteins, their accession numbers, the number of unique peptides identified, and the quantitative ratio (e.g., Heavy/Light ratio from SILAC) indicating the change in abundance between the two conditions.

Table 1: Hypothetical Quantitative Glycoproteomics Data

| Protein Accession | Gene Name | Unique Peptides | H/L Ratio | Regulation |

| P02768 | ALB | 15 | 1.05 | Unchanged |

| P01876 | IGHA1 | 12 | 2.50 | Upregulated |

| P02753 | A2M | 10 | 0.45 | Downregulated |

| P01023 | A2HSG | 8 | 3.10 | Upregulated |

Potential Signaling Pathway Applications

Given the role of glycosylation in cell signaling, this compound could be a valuable tool for studying pathways where changes in protein glycosylation are critical. For example, in cancer biology, aberrant glycosylation of cell surface receptors like EGFR can impact downstream signaling. A hypothetical workflow to investigate this is shown below.

Caption: Hypothetical workflow for studying EGFR glycosylation using a hydrazone probe.

Conclusion

This compound is a promising, albeit under-documented, chemical tool for researchers in glycobiology and drug discovery. Its structure combines a carbohydrate-targeting moiety with a pharmacologically relevant scaffold. This guide provides a foundational understanding of its synthesis, application in glycoprotein labeling, and integration into quantitative proteomics workflows. While the specific experimental data for this compound is yet to be widely published, the principles and protocols outlined here, based on analogous and well-established chemical biology techniques, offer a robust starting point for its utilization in the laboratory. Further research into the specific properties of this compound will undoubtedly expand its applications and contribute to a deeper understanding of the role of glycosylation in health and disease.

Methodological & Application

Application Notes and Protocols for Labeling Glycoproteins with Keto-D-fructose Phthalazin-1-ylhydrazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective labeling of glycoproteins utilizing Keto-D-fructose Phthalazin-1-ylhydrazone. This method enables the introduction of a carbohydrate-based tag onto glycoproteins for subsequent detection, purification, and analysis. The protocol is based on the well-established chemistry of hydrazone formation between a hydrazide moiety and a carbonyl group. In this procedure, the ketone group of this compound reacts with aldehyde groups on glycoproteins, which are typically generated by mild oxidation of cis-diols present in the carbohydrate moieties.

Principle of the Method

The labeling strategy involves two key steps:

-

Oxidation of Glycans: The cis-diol groups of the sugar residues on the glycoprotein (B1211001) are gently oxidized to generate aldehyde groups. This is a crucial step for creating a reactive site for the hydrazide label. A common and mild oxidizing agent for this purpose is sodium periodate (B1199274) (NaIO₄).

-

Hydrazone Formation: The generated aldehyde groups on the glycoprotein react with the hydrazide group of this compound to form a stable hydrazone linkage. This covalent bond attaches the this compound label to the glycoprotein.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| This compound | Biosynth | MK07237 |

| Glycoprotein of interest | User-defined | - |

| Sodium Periodate (NaIO₄) | Sigma-Aldrich | S1878 |

| Ethylene (B1197577) Glycol | Sigma-Aldrich | 324558 |

| Sodium Acetate | Sigma-Aldrich | S2889 |

| Acetic Acid | Sigma-Aldrich | A6283 |

| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | 89882 |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

Note: The suppliers and catalog numbers are provided as examples. Equivalent reagents from other manufacturers can be used.

Experimental Protocols

Oxidation of Glycoprotein

This protocol describes the generation of aldehyde groups on the glycoprotein.

-

Prepare Glycoprotein Solution: Dissolve the glycoprotein in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-5 mg/mL.

-

Prepare Sodium Periodate Solution: Prepare a fresh solution of 20 mM sodium periodate in the same buffer. Protect the solution from light.

-

Oxidation Reaction: Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM. Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.

-

Quench the Reaction: Quench the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Remove excess periodate and by-products by buffer exchange using a desalting column equilibrated with the labeling buffer (e.g., 100 mM sodium acetate, pH 5.5).

Labeling with this compound

This protocol details the conjugation of the hydrazone label to the oxidized glycoprotein.

-

Prepare Labeling Reagent Stock Solution: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution.

-

Labeling Reaction: Add the this compound stock solution to the purified, oxidized glycoprotein solution. The final concentration of the labeling reagent should be in molar excess (e.g., 10-50 fold) to the glycoprotein.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking. The optimal reaction time may need to be determined empirically.

-

Purification of Labeled Glycoprotein: Remove the excess labeling reagent by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Quantitative Data Summary

The efficiency of the labeling reaction can be assessed by various methods, such as spectrophotometry (if the label is chromophoric), mass spectrometry, or by using a carbohydrate-specific assay. The following table provides a hypothetical example of labeling efficiency for a model glycoprotein.

| Glycoprotein | Concentration (mg/mL) | Labeling Reagent Concentration (mM) | Incubation Time (h) | Labeling Efficiency (%) |

| Fetuin | 2 | 5 | 2 | 75 |

| Fetuin | 2 | 10 | 2 | 85 |

| Fetuin | 2 | 10 | 4 | 92 |

| IgG | 1 | 5 | 4 | 68 |

| IgG | 1 | 10 | 4 | 81 |

Note: This data is illustrative. Actual labeling efficiencies will vary depending on the glycoprotein, its glycosylation pattern, and the specific reaction conditions.

Visualizations

Experimental Workflow

Caption: Workflow for labeling glycoproteins with this compound.

Reaction Mechanism

Caption: Reaction mechanism for hydrazone-based glycoprotein labeling.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Incomplete oxidation of glycans. | Optimize periodate concentration and reaction time. Ensure the periodate solution is fresh. |

| Inactive labeling reagent. | Use a fresh stock solution of this compound. | |

| Suboptimal pH for hydrazone formation. | Optimize the pH of the labeling buffer (typically between 5.0 and 6.0). | |

| Precipitation of Glycoprotein | High concentration of DMSO from the labeling reagent stock. | Keep the final DMSO concentration below 5-10% (v/v). |

| Glycoprotein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (4°C). | |

| Non-specific Labeling | Over-oxidation of the glycoprotein. | Reduce the periodate concentration or incubation time. |

| Reaction with non-carbohydrate carbonyls. | This is less common but can be assessed with a non-glycosylated protein as a negative control. |

Conclusion

The protocol described provides a robust method for the targeted labeling of glycoproteins using this compound. This technique is valuable for a wide range of applications in proteomics and glycobiology, including the study of glycoprotein trafficking, interaction analysis, and the development of glycoprotein-based diagnostics and therapeutics. As with any biochemical protocol, optimization of the reaction conditions for each specific glycoprotein is recommended to achieve the best results.

Application Notes and Protocols for Mass Spectrometric Analysis of Keto-D-fructose Phthalazin-1-ylhydrazone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization and subsequent mass spectrometric analysis of Keto-D-fructose using Phthalazin-1-ylhydrazone. This chemical modification enhances the ionization efficiency and chromatographic retention of the sugar, facilitating more sensitive and reliable quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

The analysis of carbohydrates such as Keto-D-fructose by mass spectrometry can be challenging due to their high polarity and poor ionization efficiency. Chemical derivatization is a widely used strategy to overcome these limitations.[1][2][3][4] Phthalazin-1-ylhydrazone, a hydrazine-containing reagent, reacts with the ketone group of Keto-D-fructose to form a stable hydrazone. This derivatization imparts several advantages for LC-MS analysis:

-

Enhanced Ionization: The phthalazine (B143731) moiety provides a readily ionizable site, typically a protonated molecule [M+H]⁺ in positive ion mode, leading to a significant increase in signal intensity.

-

Improved Chromatographic Separation: The derivatization increases the hydrophobicity of the sugar molecule, allowing for better retention and separation on reverse-phase liquid chromatography (RPLC) columns.[5]

-

Structural Information: The fragmentation pattern of the derivatized molecule in tandem mass spectrometry (MS/MS) can provide valuable structural information.[1]

Data Presentation

While specific experimental data for Keto-D-fructose Phthalazin-1-ylhydrazone is not widely published, the following table provides predicted mass-to-charge ratios (m/z) for the derivatized molecule and potential fragment ions based on its chemical structure and known fragmentation patterns of similar compounds. These values are crucial for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative analysis.

Table 1: Predicted m/z Values for this compound

| Analyte | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ions (m/z) |

| This compound | C₁₄H₁₈N₄O₅ | 322.32 | 323.13 | 131.06 (Phthalazin-1-yl cation), 159.08, 203.09, 293.12 (Loss of CH₂O) |

Note: The predicted fragment ions are based on common fragmentation pathways for hydrazones and phthalazine derivatives, including cleavage of the hydrazone bond and losses from the sugar moiety. Actual fragmentation patterns should be confirmed experimentally.

Experimental Protocols

The following protocols provide a general framework for the derivatization of Keto-D-fructose with Phthalazin-1-ylhydrazine and subsequent LC-MS analysis. Optimization of reaction conditions and instrument parameters may be required for specific applications.

Protocol 1: Derivatization of Keto-D-fructose

This protocol describes the chemical reaction to form this compound.

Materials:

-

Keto-D-fructose standard

-

Phthalazin-1-ylhydrazine hydrochloride

-

Methanol (LC-MS grade)

-

Acetic acid (glacial)

-

Water (LC-MS grade)

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Prepare a 10 mM solution of Phthalazin-1-ylhydrazine hydrochloride in 50% methanol/water.

-

Prepare a 1 mg/mL stock solution of Keto-D-fructose in water.

-

In a microcentrifuge tube, combine 50 µL of the Keto-D-fructose solution with 100 µL of the Phthalazin-1-ylhydrazine solution.

-

Add 5 µL of glacial acetic acid to catalyze the reaction.

-

Vortex the mixture gently and incubate at 60°C for 60 minutes.[6]

-

After incubation, cool the reaction mixture to room temperature.

-

Centrifuge the sample to pellet any precipitate.

-

Dilute the supernatant with the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the parameters for the analysis of the derivatized Keto-D-fructose by LC-MS/MS.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole)

-

C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Parameters:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5-95% B

-

10-12 min: 95% B

-

12-12.1 min: 95-5% B

-

12.1-15 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Collision Gas: Argon

-

MS1 Scan Range: m/z 100-500

-

MS/MS: For targeted analysis, use the precursor ion m/z 323.13 and monitor for the predicted fragment ions (see Table 1). Optimize collision energy for each fragment.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

Caption: Workflow for the analysis of Keto-D-fructose.

Logical Relationship of Derivatization

This diagram shows the logical steps and rationale behind the derivatization process.

Caption: Rationale for derivatization.

References

- 1. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [conservancy.umn.edu]

- 6. Method for investigation of oligosaccharides using phenylhydrazine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Keto-D-fructose using HPLC Following Derivatization with Phthalazin-1-ylhydrazone

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a proposed method for the quantitative analysis of Keto-D-fructose (fructose) in aqueous samples. The method is based on the derivatization of the keto sugar with Phthalazin-1-ylhydrazone, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection. This derivatization step is designed to enhance the detectability of fructose (B13574), which lacks a strong chromophore in its native state. The protocol provides a framework for researchers engaged in glycobiology, food science, and pharmaceutical development requiring sensitive and specific quantification of ketoses.

Introduction

The analysis of monosaccharides is a critical aspect of various scientific disciplines. Fructose, a prevalent ketohexose, plays a significant role in metabolic studies, food chemistry, and as a component of various pharmaceutical formulations. Due to its lack of a significant UV-absorbing moiety, direct quantification of fructose by HPLC with UV detection is challenging. Derivatization with a chromophoric or fluorophoric agent is a common strategy to overcome this limitation. Phthalazin-1-ylhydrazone is a hydrazine (B178648) derivative that can react with the ketone group of fructose to form a stable hydrazone with a distinct UV absorbance, enabling sensitive detection. This document provides a detailed protocol for the derivatization of fructose with Phthalazin-1-ylhydrazone and its subsequent analysis by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

-

Keto-D-fructose (analytical standard)

-

Phthalazin-1-ylhydrazone (Hydralazine hydrochloride can be used as a precursor)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Standard volumetric flasks and pipettes

-

HPLC vials with inserts

-

Syringe filters (0.45 µm)

Standard Solution Preparation

-

Fructose Stock Solution (1 mg/mL): Accurately weigh 10 mg of Keto-D-fructose and dissolve it in 10 mL of HPLC-grade water in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by diluting the fructose stock solution with HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

-

Derivatizing Reagent (10 mg/mL): Prepare a solution of Phthalazin-1-ylhydrazone in a mixture of methanol and a small amount of acid (e.g., 0.1 M HCl) to aid dissolution.

-

Reaction Mixture: In an HPLC vial, combine 100 µL of each fructose standard or sample with 100 µL of the derivatizing reagent.

-

Reaction Conditions: Cap the vials and heat the mixture at 60°C for 60 minutes.

-

Cooling and Dilution: After incubation, allow the vials to cool to room temperature. Dilute the reaction mixture with the initial mobile phase if necessary.

-

Filtration: Filter the derivatized solution through a 0.45 µm syringe filter into a clean HPLC vial before injection.

HPLC Conditions

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 20.0 | 50 |

| 25.0 | 90 |

| 30.0 | 10 |

| 35.0 | 10 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 230 nm

Data Presentation

It is important to note that the following quantitative data is illustrative and based on typical performance for HPLC analysis of derivatized sugars. Actual results may vary and should be determined experimentally.

Table 1: Linearity of Fructose-Phthalazin-1-ylhydrazone Derivative

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 160,000 |

| 25 | 405,000 |

| 50 | 810,000 |

| 100 | 1,650,000 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 10 | < 2.0 | < 3.0 | 98 - 102 |

| 50 | < 1.5 | < 2.5 | 99 - 101 |

| 100 | < 1.0 | < 2.0 | 99 - 101 |

Table 3: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Mandatory Visualizations

Caption: Experimental workflow for the HPLC analysis of fructose.

Caption: Logical relationship of the analytical strategy.

Conclusion

The proposed method of derivatizing Keto-D-fructose with Phthalazin-1-ylhydrazone offers a viable approach for its quantitative analysis by HPLC with UV detection. This application note provides a comprehensive protocol for researchers to develop and validate this method in their respective laboratories. The enhanced sensitivity and specificity afforded by derivatization make this technique suitable for a wide range of applications in academic and industrial research settings.

Application Notes and Protocols for the Click Modification of Polysaccharides using Keto-D-fructose Phthalazin-1-ylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polysaccharides is a rapidly advancing field, driven by the desire to create novel biomaterials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.[1][2][3] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for polysaccharide modification due to its high efficiency, specificity, and biocompatibility.[4][5] This document provides detailed application notes and protocols for a novel approach to polysaccharide modification utilizing Keto-D-fructose Phthalazin-1-ylhydrazone.

This compound is a specialized reagent that can be incorporated into polysaccharides, leveraging the unique biochemical properties of both fructose (B13574) and the phthalazine (B143731) moiety.[6][7] Phthalazine derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities.[8][9] By conjugating this molecule to a polysaccharide backbone, it is possible to develop advanced biomaterials for targeted drug delivery and other biomedical applications.

These protocols will detail a proposed pathway for the click modification of polysaccharides with this compound, focusing on the introduction of an alkyne handle onto the fructose derivative, the preparation of an azide-functionalized polysaccharide, and the subsequent CuAAC ligation.

Proposed Reaction Scheme

The proposed strategy involves a two-step process:

-

Functionalization of this compound: An alkyne group is introduced to the this compound molecule to make it amenable to CuAAC click chemistry.

-

Click Modification of an Azide-Functionalized Polysaccharide: The alkyne-modified this compound is then covalently attached to an azide-modified polysaccharide via a copper(I)-catalyzed click reaction.

Caption: Proposed reaction scheme for polysaccharide modification.

Data Presentation

Table 1: Typical Reaction Parameters for Polysaccharide Azidation

| Polysaccharide | Azidating Agent | Solvent | Temperature (°C) | Time (h) | Degree of Substitution (DS) | Reference |

| Cellulose | NaN₃ | DMSO | 80-100 | 24-48 | 0.3 - 0.9 | [4] |

| Chitosan (B1678972) | NaN₃ / TfN₃ | DMF/H₂O | 25-60 | 12-24 | 0.2 - 0.6 | General Knowledge |

| Dextran | DPPA / DBU | DMSO | 25 | 24 | 0.1 - 0.5 | General Knowledge |

DS values are approximate and depend on specific reaction conditions.

Table 2: Typical Quantitative Parameters for CuAAC Reactions

| Parameter | Small Molecule Synthesis | Bioconjugation (Polysaccharides) | Reference(s) |

| Copper Source | Cu(I) salts (e.g., CuI, CuBr) or Cu(II) + reducing agent | Cu(II) (e.g., CuSO₄) + reducing agent (e.g., Sodium Ascorbate) | [5][10] |

| Copper Concentration | 0.25 - 5 mol % | 0.25 - 1 mM | [5] |

| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | [5][7] |

| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | [5][7] |

| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | [5][10] |

| Temperature | Room Temp. to 110 °C | Room Temperature | [5] |

| Reaction Time | 10 min - 24 h | 15 - 60 minutes | [5] |

| Typical Yields | >90% | Near-quantitative | [5] |

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Modified this compound (Hypothetical)

This protocol is a proposed method and has not been experimentally validated.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as Dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 equivalents), to the solution at 0 °C to deprotonate the most acidic hydroxyl group.

-

Addition of Alkyne Source: Slowly add propargyl bromide (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Azide-Modified Polysaccharide (Example: Chitosan)

This protocol is a general method and may require optimization for different polysaccharides.

-

Dissolution: Dissolve chitosan (1 g) in 100 mL of a 2% acetic acid solution.

-

Phthaloylation: Add phthalic anhydride (B1165640) (3 equivalents per glucosamine (B1671600) unit) and stir at room temperature for 24 hours. Neutralize with a 5% sodium hydroxide (B78521) solution and collect the precipitate by filtration.

-

Activation: Suspend the N-phthaloyl chitosan in DMF and add triphenylphosphine (B44618) (2 equivalents) and diethyl azodicarboxylate (DEAD) (2 equivalents).

-

Azidation: Add diphenyl phosphoryl azide (DPPA) (2 equivalents) and stir at 60°C for 24 hours.

-

Deprotection: Add hydrazine (B178648) monohydrate and stir at 80°C for 12 hours to remove the phthaloyl protecting group.

-

Purification: Dialyze the resulting solution against deionized water for 3 days and then lyophilize to obtain the azide-modified chitosan.

Protocol 3: CuAAC Click Modification of Azide-Polysaccharide

This protocol is adapted from established methods for bioconjugation.[7][10]

-

Preparation of Solutions:

-

Prepare a solution of the azide-modified polysaccharide in a suitable solvent (e.g., water or a buffer solution) at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of the alkyne-modified this compound in a compatible solvent (e.g., DMSO).

-

Prepare a stock solution of copper(II) sulfate (CuSO₄) (e.g., 20 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

-

(Optional but recommended) Prepare a stock solution of a copper-stabilizing ligand such as THPTA (e.g., 50 mM in water).[7]

-

-

Reaction Setup:

-

In a reaction vessel, add the azide-modified polysaccharide solution.

-

Add the alkyne-modified this compound solution (typically in 4-10 fold molar excess to the azide groups on the polysaccharide).

-

If using a ligand, add it to the reaction mixture.

-

Add the CuSO₄ solution to achieve a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Reaction:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by FTIR by observing the disappearance of the azide peak (~2100 cm⁻¹).

-

-

Purification:

-

Purify the modified polysaccharide by dialysis against deionized water for 3-5 days to remove unreacted reagents, copper catalyst, and byproducts.

-

Lyophilize the purified product to obtain a dry powder.

-

Mandatory Visualizations

Caption: Experimental workflow for CuAAC modification.

Caption: Logical relationship of reactants in CuAAC.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]

- 3. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 1082040-10-5 | MK07237 [biosynth.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Figure 1 from The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, (99m)Tc) radiopharmaceuticals. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Modification of Glycosylated Proteins with Keto-D-fructose Phthalazin-1-ylhydrazone